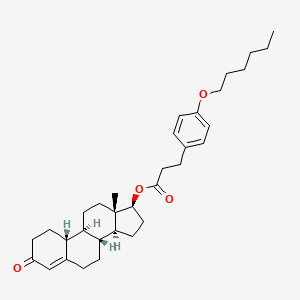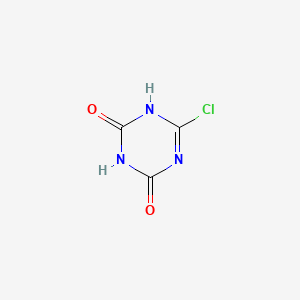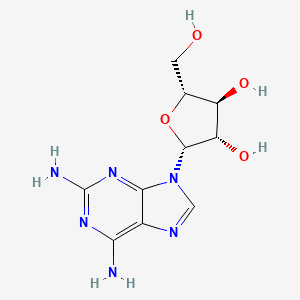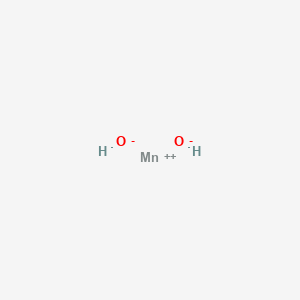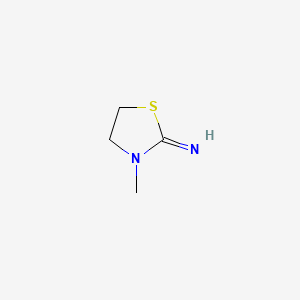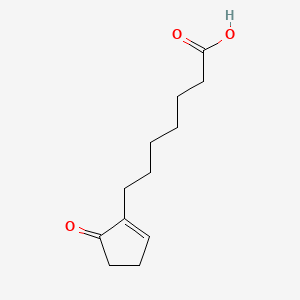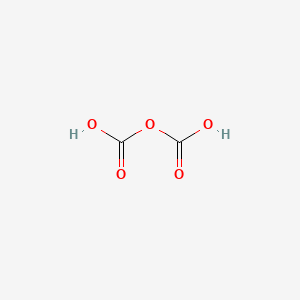
Dicarbonic acid
説明
Dicarbonic acid, also known as pyrocarbonate, is a chemical compound containing two carbonate groups sharing an oxygen atom . It is an organic compound containing two carboxyl groups (−COOH). The general molecular formula for dicarboxylic acids can be written as HO2C−R−CO2H, where R can be aliphatic or aromatic . Dicarboxylic acids show similar chemical behavior and reactivity to monocarboxylic acids .
Synthesis Analysis
The synthesis of dicarbonic acid derivatives has been achieved through various methods. One method involves the oxidative cyclization of dimethyl octahydropentalene-2,5-dicarboxylate (DMOD) through lithiation followed by I2 oxidation . Another approach involves the direct synthesis of α,ω-dicarboxylic acids via dicarbonylation of cyclic ethers .Molecular Structure Analysis
The molecular formula of dicarbonic acid is C2H2O5 . It contains two carboxyl groups (−COOH) which can be aliphatic or aromatic .Chemical Reactions Analysis
Dicarboxylic acids, such as dicarbonic acid, show similar chemical behavior and reactivity to monocarboxylic acids . The reaction outcome is determined by the stereochemistry of the substrate .Physical And Chemical Properties Analysis
Dicarboxylic acids, including dicarbonic acid, show similar chemical behavior and reactivity to monocarboxylic acids . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape .科学的研究の応用
Biotechnological Production Dicarbonic acid, specifically itaconic acid (IA), has notable applications in biotechnology. It serves as a substitute for petrochemical-based acrylic or methacrylic acid, primarily used in polymers. IA is incorporated into resins, synthetic fibers, coatings, adhesives, thickeners, and binders. Its production is primarily achieved through the fermentation of carbohydrates by fungi. There's ongoing research to enhance productivity through biotechnological approaches like immobilization techniques, genetic engineering, and the use of alternative substrates to reduce costs and expand applications (Willke & Vorlop, 2001).
Microbial Production and Biochemistry The microbial production of itaconic acid, an unsaturated dicarbonic acid, is a significant area of interest. Itaconic acid can be used as a monomer for creating various products, including plastics, resins, and paints. Aspergillus species like A. itaconicus and A. terreus are known to synthesize itaconic acid. The biochemistry of its production involves the enzymatic activity of cis-aconitate decarboxylase. There's a focus on increasing the production rates and overall process efficiency for economic feasibility (Steiger, Blumhoff, Mattanovich, & Sauer, 2013).
Environmental Applications In environmental science, dicarbonates play a role in carbon sequestration and environmental monitoring. The extraction of dissolved inorganic carbon (DIC) from water sources like seawater and groundwater for radiocarbon dating is an example. This process helps in understanding oceanic circulation, hydrogeological systems, and aquifer storage. Innovations in extraction methods, like the Rapid Extraction of Dissolved Inorganic Carbon System (REDICS), enhance the efficiency and precision of these studies (Gospodinova et al., 2012).
Chemical Synthesis Dicarbonic acids and their derivatives are utilized in chemical synthesis. For instance, di-t-butyl dicarbonate reacts with amino-acid esters to form N-t-butoxycarbonyl derivatives under mild conditions. This reaction is significant in the field of organic chemistry due to its selectivity and efficiency, and it opens up pathways for the synthesis of various organic compounds (Tarbell, Yamamoto, & Pope, 1972).
Food Sterilization Dicarbonates like dimethyl dicarbonate (DMDC) are used in food sterilization due to their high inactivation efficiency against microorganisms without affecting the flavor of the food. DMDC is particularly utilized in fruit and vegetable juice preservation, ensuring freshness and safety (Guo, 2015).
Enzymatic CO2 Conversion Carbonic anhydrases, which convert CO2 to bicarbonate, are stabilized and immobilized on electrospun polymer nanofibers for efficient CO2 conversion. This process has potential applications in technologies aimed at CO2 conversion and utilization, such as expedited microalgal growth (Jun et al., 2020).
Safety And Hazards
特性
IUPAC Name |
carboxy hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O5/c3-1(4)7-2(5)6/h(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTFAPZRGNKQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)OC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863972 | |
| Record name | Dicarbonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicarbonic acid | |
CAS RN |
503-81-1 | |
| Record name | Dicarbonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrocarbonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



